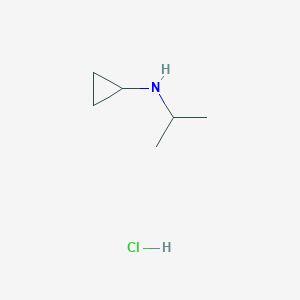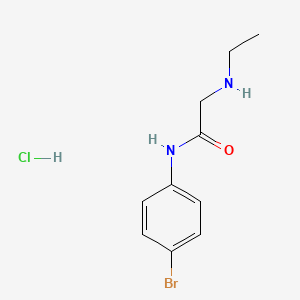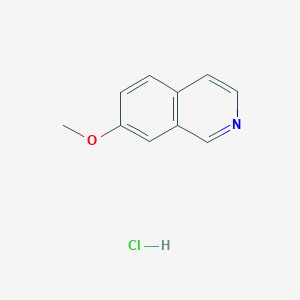
7-Methoxyisoquinoline hydrochloride
Descripción general
Descripción
7-Methoxyisoquinoline hydrochloride (7-MIQ) is a chemical compound that belongs to the isoquinoline family. It has a molecular formula of C10H10ClNO and an average mass of 159.185 Da .
Synthesis Analysis
The synthesis of isoquinoline derivatives, such as 7-Methoxyisoquinoline, often involves the use of a Pictet−Spengler condensation via a novel aminal intermediate . Aminoacetaldehyde dimethyl acetal is added to a solution of 3-methoxy-benzaldehyde in toluene. The mixture is refluxed for 5 hours using a Dean-Stark trap and subsequently cooled to 5° C .
Molecular Structure Analysis
The molecular structure of 7-Methoxyisoquinoline consists of a benzene ring fused with a pyridine moiety . The compound has a mono-isotopic mass of 159.068420 Da .
Physical And Chemical Properties Analysis
7-Methoxyisoquinoline is a solid at room temperature . It has a molar refractivity of 48.24, a polar surface area of 22.12 Ų, and a lipophilicity log Po/w (iLOGP) of 1.96 .
Aplicaciones Científicas De Investigación
Synthesis and Drug Development
- Aminomethylation/Hydrogenolysis Method : A novel method for introducing a methyl group at C1 of isoquinolines was developed, exemplified by the synthesis of the alkaloid 7-hydroxy-6-methoxy-1-methylisoquinoline. This approach is significant in the synthesis of highly-substituted isoquinolines, which are key scaffolds in drug development (Melzer, Felber, & Bracher, 2018).
Natural Product Isolation
- Chemical Constituents of Thalictrum delavayi : Research identified new compounds including 1-(4-methoxybenzyl)-2-N-methyl-6-hydroxyl-5,7-dimethoxy-isoquinoline, isolated from Thalictrum delavayi. This highlights the role of methoxyisoquinolines in the discovery of novel natural products (Wang et al., 2003).
Cytotoxic and Antitumor Activity
- Synthesis and Antitumor Activity : Methoxy-indolo[2,1‐a]isoquinolines and their derivatives showed significant cytostatic activity in vitro, suggesting their potential in cancer treatment (Ambros, Angerer, & Wiegrebe, 1988).
- Marine Sponge Haliclona Species : A new isoquinoline alkaloid from Haliclona species exhibited cytotoxicity against human tumor cell lines, underscoring the importance of methoxyisoquinolines in marine-derived drug discovery (Rashid, Gustafson, & Boyd, 2001).
Pharmacological Effects
- Blood Pressure and Smooth Muscle Effects : Studies on isoquinolines revealed their varied effects on blood pressure, pulse rate, respiration, and smooth muscle, linking chemical structure to physiological action (Fassett & Hjort, 1938).
Chemical Reactions and Synthesis
- Reactions of Heterocyclic Quinones : Research on the reactions of 7-methoxyisoquinoline-5,8-quinone with amines contributed to understanding the transmission of mesomeric and inductive effects in quinones (Tsizin & Lopatin, 1977).
Safety And Hazards
Propiedades
IUPAC Name |
7-methoxyisoquinoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO.ClH/c1-12-10-3-2-8-4-5-11-7-9(8)6-10;/h2-7H,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPGUHUQKFCCPTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=CN=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methoxyisoquinoline hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{[2-Chloro-5-(trifluoromethyl)phenyl]amino}cyclohex-2-en-1-one](/img/structure/B1419313.png)
![tert-Butyl 14-(N-Boc-amino)-1-[3-(mercaptocarbamoyl)phenoxy]-13,15-dioxo-3,6,9-trioxa-12,16-diazanonadecan-19-oate](/img/structure/B1419314.png)
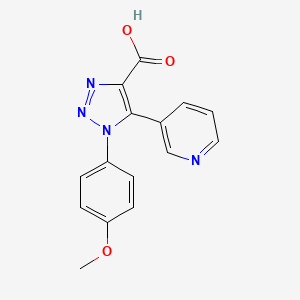
![N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3-methylbenzamide](/img/structure/B1419318.png)
![N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-4-methoxybenzenesulfonamide](/img/structure/B1419319.png)
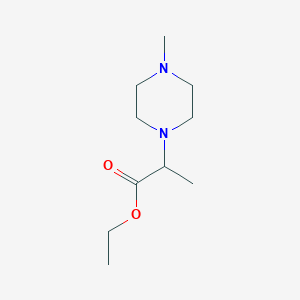
![3-[(2-Chloro-4-nitrophenyl)amino]cyclohex-2-en-1-one](/img/structure/B1419322.png)
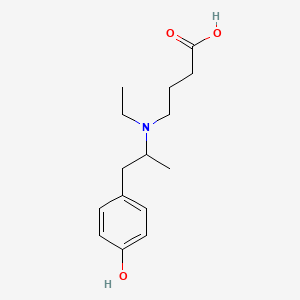
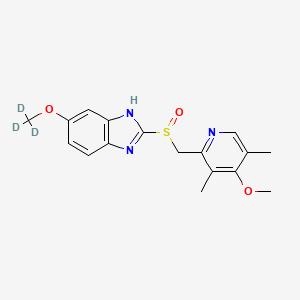
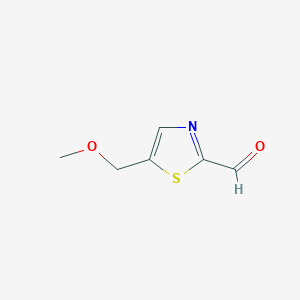
![N-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}hydroxylamine](/img/structure/B1419332.png)
![1-methyl-N-(propan-2-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carboxamide](/img/structure/B1419334.png)
